CADMIUM CYCLOHEXANEBUTYRATE

Description

Contextualization of Cyclohexanebutyrate Ligand Systems in Metal Coordination Chemistry

The cyclohexanebutyrate ligand is a carboxylate ligand featuring a bulky, non-polar cyclohexyl group attached to a butyrate (B1204436) backbone. In coordination chemistry, the nature of the ligand is crucial in determining the structure, stability, and reactivity of the resulting metal complex. nih.gov Carboxylate ligands, in general, are versatile, capable of binding to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions.

The cyclohexanebutyrate ligand, specifically, introduces significant steric hindrance due to its bulky cyclohexyl group. This steric demand can influence the coordination number and geometry of the metal center. For instance, in related systems like nickel(II) cyclohexanebutyrate, the bulky ligand is noted to favor five-coordinate geometries when paired with other ligands and can influence the accessibility of coordination sites. smolecule.com This steric shielding can also enhance the stability of the complex by preventing solvent molecules or other reactive species from approaching the metal center. smolecule.com The lipophilic nature of the cyclohexyl group also imparts solubility in non-polar organic solvents, such as lubricating oils, which is a key property for its use as an analytical standard. nist.gov

Significance of Cadmium(II) Centers in Contemporary Inorganic and Materials Research

The cadmium(II) ion (Cd²⁺) is a d¹⁰ metal ion, meaning its d-orbitals are completely filled. researchgate.net This electronic configuration precludes ligand field stabilization effects, resulting in a flexible coordination sphere that can accommodate a wide variety of coordination numbers and geometries, from tetrahedral to octahedral and beyond. researchgate.netmdpi.com This coordination versatility makes Cd(II) an attractive building block for constructing diverse and complex supramolecular structures and coordination polymers. researchgate.net

In modern materials research, cadmium-containing compounds are utilized in several key areas:

Semiconductors and Pigments: Cadmium sulfides and selenides are well-known quantum dots and pigments, valued for their bright, stable colors and semiconductor properties. researchgate.net

Luminescent Materials: The flexible coordination geometry of Cd(II) allows for the design of complexes with specific photoluminescent properties, making them candidates for applications in light-emitting devices (LEDs) and sensors. researchgate.net

Precursor Materials: Organocadmium compounds, including carboxylates, can serve as precursors for the synthesis of cadmium-based nanomaterials and thin films through techniques like chemical vapor deposition or thermal decomposition. americanelements.comresearchgate.net

Despite its utility, the high toxicity of cadmium necessitates careful handling and drives research into its efficient removal from the environment, often employing coordination chemistry principles. mdpi.commdpi.com

Scope of Academic Inquiry for Cadmium Cyclohexanebutyrate Complexes

While specific research on the coordination chemistry of this compound is sparse, its potential for academic study can be inferred from the properties of its constituents. The combination of a sterically demanding, lipophilic carboxylate ligand with a flexible d¹⁰ metal center suggests several avenues for investigation:

Structural Chemistry: A primary area of inquiry would be the detailed structural characterization of this compound in the solid state and in various solutions. X-ray crystallography could reveal the precise coordination mode of the cyclohexanebutyrate ligand (monodentate, bidentate, bridging) and the resulting geometry around the cadmium center. The bulky nature of the ligands might lead to the formation of discrete, low-coordinate molecular complexes or extended polymeric structures with large, porous frameworks.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of dicarboxylate linkers is fundamental to MOF chemistry. While cyclohexanebutyrate is a monocarboxylate, its cadmium salt could be used as a node in mixed-ligand systems with dicarboxylates to create novel MOFs with tailored pore sizes and functionalities, potentially useful for gas storage or catalysis.

Precursor Chemistry: Investigating the thermal decomposition of this compound could lead to controlled methods for synthesizing cadmium oxide (CdO) or cadmium metal nanoparticles. The organic byproducts would be relatively simple hydrocarbons, potentially allowing for a clean decomposition process. Its solubility in organic solvents makes it a viable candidate for solution-based precursor methods. americanelements.com

Identified Research Gaps and Prospective Investigations for Cyclohexanebutyrate Cadmium Systems

The most significant research gap is the near-total absence of fundamental academic studies on this compound itself. Its characterization has been primarily for commercial and analytical purposes. nist.govamericanelements.comglentham.com Future investigations could bridge this gap and explore its potential in materials science and coordination chemistry.

Prospective Investigations:

Fundamental Coordination Chemistry: A systematic study of the reaction of this compound with various Lewis bases (e.g., pyridines, amines, phosphines) would elucidate the stability of the parent complex and map out its derivative chemistry. This would involve synthesizing and characterizing new adducts to understand how ancillary ligands affect the coordination sphere of the cadmium center.

Solid-State Structural Analysis: There is no publicly available single-crystal X-ray diffraction structure for this compound. Obtaining this data is a critical first step to understanding its intrinsic properties and would provide a foundational basis for predicting its behavior in more complex systems.

Nanomaterial Synthesis: A detailed study on its utility as a single-source precursor for cadmium-containing nanoparticles is warranted. Research could focus on how parameters like solvent, temperature, and capping agents influence the size, shape, and properties (e.g., photoluminescence) of the resulting nanocrystals.

Comparative Studies: A comparative investigation of a series of cadmium(II) cyclohexylalkanoates (e.g., cyclohexanecarboxylate, cyclohexylacetate, cyclohexylpropionate, cyclohexanebutyrate) would provide systematic insight into how the length of the alkyl chain influences the structure and properties of the resulting coordination complexes. This could reveal important structure-property relationships relevant to the design of new materials.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula |

| This compound | Cadmium bis(4-cyclohexylbutyrate); Cyclohexanebutanoic acid, cadmium salt | Cd(C₁₀H₁₇O₂)₂ |

| Cadmium | - | Cd |

| Nickel(II) cyclohexanebutyrate | - | C₁₀H₁₈O₂ ⋅ ½Ni |

| Cadmium Oxide | - | CdO |

Chemical Property Data for this compound

| Property | Value/Description |

| IUPAC Name | cadmium(2+); 4-cyclohexylbutanoate |

| CAS Number | 55700-14-6 |

| Molecular Weight | 450.89 g/mol |

| Linear Formula | Cd(C₁₀H₁₇O₂)₂ |

| Cadmium Content | Approximately 24.8 ± 0.2% by weight |

| Appearance | Data not consistently available, may be a powder or crystalline solid. |

| Solubility | Soluble in xylene/2-ethylhexylamine/2-ethylhexanoic acid mixtures and lubricating oil. |

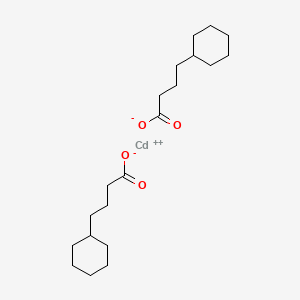

Structure

2D Structure

Properties

IUPAC Name |

cadmium(2+);4-cyclohexylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Cd/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTARLRQJWXGGA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, cadmium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055700146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5069041 | |

| Record name | Cyclohexanebutanoic acid, cadmium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55700-14-6 | |

| Record name | Cyclohexanebutanoic acid, cadmium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055700146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, cadmium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid, cadmium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium bis(4-cyclohexylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cadmium Cyclohexanebutyrate Compounds

Direct Synthesis Pathways via Carboxylic Acid Precursors

Direct synthesis represents the most straightforward approach to preparing cadmium cyclohexanebutyrate. This method involves the reaction of a suitable cadmium salt with cyclohexanebutyric acid, leading to the formation of the desired cadmium carboxylate. The choice of reaction conditions, particularly the use of solvents at elevated temperatures and pressures, plays a pivotal role in the outcome of the synthesis.

Solvothermal and Hydrothermal Reaction Conditions

Solvothermal and hydrothermal syntheses are powerful techniques for preparing crystalline materials from solution under controlled temperature and pressure. rsc.orgcam.ac.uk In a typical procedure, a mixture of a cadmium salt, such as cadmium nitrate (B79036) or cadmium acetate (B1210297), and cyclohexanebutyric acid is dissolved in a suitable solvent within a sealed reaction vessel, commonly a Teflon-lined stainless-steel autoclave. mdpi.comrsc.orgscispace.com The autoclave is then heated to a specific temperature for a set duration, allowing the reaction and subsequent crystallization to occur.

Hydrothermal synthesis specifically employs water as the solvent, which under elevated temperatures and autogenous pressure, exhibits changes in its physical and chemical properties, such as decreased viscosity and increased reactivity, facilitating the dissolution of reactants and promoting crystal growth. cam.ac.ukasianpubs.orgbohrium.com Solvothermal synthesis is a broader term that encompasses the use of non-aqueous organic solvents, which can influence the coordination environment of the cadmium ion and the final structure of the product. tandfonline.comtandfonline.comcjsc.ac.cn

For the synthesis of this compound, a hypothetical hydrothermal approach could involve the reaction of cadmium nitrate tetrahydrate with cyclohexanebutyric acid in a water/ethanol mixture. The addition of a base, such as sodium hydroxide, can be used to deprotonate the carboxylic acid, facilitating the coordination to the cadmium center. tandfonline.com

A representative solvothermal synthesis of a cadmium carboxylate coordination polymer involves dissolving cadmium nitrate and a carboxylic acid ligand in a solvent mixture like DMF/H₂O, followed by heating in an autoclave. mdpi.com This general approach can be adapted for this compound.

Temperature and Pressure Optimization for Crystallinity and Yield

The optimization of temperature and pressure is crucial for obtaining high-quality crystals and maximizing the yield of this compound. Temperature influences the reaction kinetics, the solubility of the reactants, and the nucleation and growth of the crystals. rsc.org Higher temperatures generally lead to faster reaction rates and can promote the formation of more thermodynamically stable crystalline phases. However, excessively high temperatures might lead to the decomposition of the organic ligand or the formation of undesirable byproducts.

Pressure, which is inherently linked to temperature in a sealed autoclave (autogenous pressure), also affects the solubility of reactants and the stability of the resulting crystalline structure. By carefully controlling the reaction temperature, the pressure inside the autoclave can be manipulated to favor the formation of well-defined crystals.

The following table provides hypothetical reaction parameters for the solvothermal/hydrothermal synthesis of this compound, based on typical conditions reported for similar cadmium carboxylate compounds. mdpi.comrsc.orgtandfonline.com

| Parameter | Value | Purpose |

| Cadmium Precursor | Cadmium Nitrate Tetrahydrate | Source of Cd²⁺ ions |

| Ligand | Cyclohexanebutyric Acid | Carboxylate ligand source |

| Solvent | Water/Ethanol or DMF/Water | To dissolve reactants and facilitate reaction |

| Temperature | 120-180 °C | To promote reaction and crystallization |

| Reaction Time | 48-72 hours | To ensure complete reaction and crystal growth |

| pH (if adjusted) | 5-7 | To control the deprotonation of the carboxylic acid |

This table presents illustrative parameters for the synthesis of this compound via solvothermal/hydrothermal methods, based on general procedures for cadmium carboxylates.

Ligand Exchange and Metathesis Approaches in Cadmium Coordination Spheres

Ligand exchange and metathesis reactions provide alternative synthetic routes to this compound, particularly when direct synthesis is not feasible or when specific structural motifs are desired. These methods involve the substitution of existing ligands in a cadmium complex with cyclohexanebutyrate anions.

Strategic Selection of Cadmium Precursors and Co-ligands

The success of a ligand exchange or metathesis reaction hinges on the judicious selection of the starting cadmium precursor and any ancillary or co-ligands. The precursor should possess ligands that are labile enough to be displaced by the incoming cyclohexanebutyrate. Common cadmium precursors for such reactions include cadmium acetate, cadmium chloride, or organometallic cadmium compounds like dimethylcadmium. nih.govnih.gov

The choice of co-ligands can also influence the reaction pathway and the final product. Co-ligands can stabilize the cadmium center during the reaction, direct the coordination geometry, and prevent the formation of polymeric structures if a discrete molecular complex is desired. For instance, in the synthesis of cadmium carboxylate complexes, nitrogen-containing ligands like bipyridine are often used as co-ligands. rsc.org

A hypothetical ligand exchange reaction could involve reacting a pre-formed cadmium complex, such as a cadmium-bipyridine complex, with an excess of cyclohexanebutyric acid. The lability of the original ligands and the coordinating strength of the cyclohexanebutyrate would drive the reaction towards the formation of this compound.

Mechanistic Elucidation of Ligand Substitution Reactions

The mechanism of ligand substitution at a cadmium center can proceed through different pathways, primarily associative, dissociative, or interchange mechanisms. In an associative mechanism, the incoming ligand binds to the metal center to form an intermediate with an increased coordination number, followed by the departure of the leaving group. Conversely, a dissociative mechanism involves the initial departure of a ligand to form a lower-coordination intermediate, which is then attacked by the incoming ligand.

Studies on the exchange of carboxylate groups between cadmium carboxylate complexes and free carboxylic acids have suggested that the reaction often proceeds via an associative pathway. nih.govnih.govacs.org This implies that the cyclohexanebutyric acid would initially coordinate to the cadmium center before the original ligand is released. The rate of such exchange reactions can be influenced by the concentration of the incoming ligand and the nature of the solvent.

The following table outlines a representative ligand exchange process for the synthesis of this compound.

| Starting Cadmium Complex | Incoming Ligand | Solvent | Potential Mechanism |

| [Cd(acetate)₂(H₂O)₄] | Cyclohexanebutyric Acid | Methanol | Associative |

| [CdCl₂(bpy)] | Sodium Cyclohexanebutyrate | Ethanol/Water | Metathesis |

This table provides a conceptual overview of ligand exchange and metathesis approaches for synthesizing this compound.

Solid-State and Mechanochemical Synthetic Routes

Solid-state synthesis, particularly through mechanochemical methods, offers a solvent-free or low-solvent alternative for the preparation of this compound. Mechanochemistry involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. escholarship.orgacs.org

This approach is advantageous for its environmental friendliness (reduced solvent waste), potential for high yields, and the possibility of accessing crystalline phases that are not obtainable from solution-based methods. A typical mechanochemical synthesis would involve the co-grinding of a solid cadmium precursor, such as cadmium oxide or cadmium acetate, with cyclohexanebutyric acid in a ball mill. The mechanical forces generated during milling provide the energy required to break existing bonds and form new ones, leading to the formation of the this compound product.

The synthesis of a cadmium analogue of the mineral paceite, CaCd(OAc)₄·6H₂O, has been successfully demonstrated through mechanochemical routes, highlighting the feasibility of this method for preparing mixed-metal and, by extension, single-metal cadmium carboxylates. escholarship.orgacs.org Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can enhance the reaction rate and crystallinity of the product.

A plausible mechanochemical synthesis for this compound is summarized in the table below.

| Reactant 1 | Reactant 2 | Method | Conditions |

| Cadmium(II) Acetate Dihydrate | Cyclohexanebutyric Acid | Ball Milling (LAG) | Stoichiometric amounts, small addition of ethanol, room temperature |

| Cadmium(II) Oxide | Cyclohexanebutyric Acid | High-Energy Ball Milling | Stoichiometric amounts, room temperature |

This table illustrates potential mechanochemical synthetic routes for this compound based on established methods for other metal carboxylates.

Controlled Crystallization Techniques for Targeted Morphologies

The morphology of this compound crystals, including their shape, size, and dimensionality, can be manipulated through the careful control of crystallization conditions. While extensive research specifically detailing the morphological control of this compound is limited, principles from the broader field of crystal engineering of cadmium carboxylates can be applied. mdpi.comrsc.orguct.ac.za These techniques primarily revolve around solvent systems, the use of additives, and the method of crystallization.

One documented method for obtaining a specific morphology of a cadmium-containing crystal using this compound involves a solution layering technique. rsc.org In this approach, a solution of this compound in a suitable solvent is carefully layered with another solvent in which the compound is less soluble. This gradual decrease in solubility induces crystallization at the interface of the two solvents, allowing for the slow and controlled growth of crystals. For instance, plate-like crystals have been successfully synthesized using this method. rsc.org

The choice of solvent is a critical parameter that influences crystal habit. nih.govwhiterose.ac.uk Solvents can affect the solubility of the compound, the stability of different crystal faces, and the formation of solvated intermediates, all of which can alter the final morphology of the crystals. nih.govwhiterose.ac.ukresearchgate.net For cadmium carboxylates, the coordination of solvent molecules to the cadmium center can play a significant role in the assembly of the final crystal structure. mdpi.com

Another key strategy for morphological control is the use of additives or co-ligands. mdpi.comnih.gov These molecules can selectively adsorb to specific crystal faces, inhibiting their growth and thereby promoting the growth of other faces. This can lead to a variety of morphologies, from needles to plates to more complex three-dimensional structures. In the context of cadmium carboxylate coordination polymers, the introduction of different organic ligands can lead to a wide array of structural frameworks. mdpi.comrsc.org

Furthermore, the method of crystallization itself is a determining factor in the resulting morphology. Techniques such as slow evaporation, vapor diffusion, and solvothermal synthesis offer different levels of control over the nucleation and growth processes. crystallizationsystems.comrsc.orgsci-hub.se Slow evaporation of a solvent from a saturated solution of this compound can lead to the formation of well-defined crystals over time. Vapor diffusion, where a precipitant vapor is slowly introduced into a solution of the compound, can also be employed to control the rate of crystallization and influence crystal morphology. crystallizationsystems.comrsc.org Solvothermal synthesis, which involves crystallization from a solvent at elevated temperatures and pressures, can be used to access morphologies that are not obtainable under ambient conditions. sci-hub.se

The table below summarizes an example of a controlled crystallization technique applied to a system containing this compound, leading to a specific crystal morphology.

| Crystallization Technique | Reactants & Solvents | Resulting Morphology | Reference |

| Solution Layering | This compound in ethylenediamine, layered with toluene. | Plate-like red colored crystals. | rsc.org |

This table illustrates a specific instance of crystallization where this compound was a key component. The principles of solvent layering are broadly applicable for controlling crystal growth.

Coordination Chemistry and Structural Elucidation of Cadmium Cyclohexanebutyrate

Investigation of Carboxylate Binding Modes and Cadmium Coordination Geometries

The interaction between the cadmium(II) ion and the cyclohexanebutyrate ligand is governed by the versatile coordination capabilities of the carboxylate group (-COO⁻). Carboxylate ligands are known to exhibit a variety of binding modes to metal centers, including monodentate, bidentate, and bridging fashions. znaturforsch.comresearchgate.netacs.org

The cyclohexanebutyrate ligand can coordinate to the cadmium center in several ways:

Monodentate Coordination: In this mode, only one of the two oxygen atoms of the carboxylate group binds to a single cadmium ion.

Bidentate Coordination: Both oxygen atoms of the carboxylate group can bind to the same cadmium ion, forming a chelate ring. This can be further classified as symmetric or asymmetric (anisobidentate) depending on the Cd-O bond lengths. nih.gov

Bridging Coordination: The carboxylate group can bridge two different cadmium ions. This is a common feature in the formation of coordination polymers. znaturforsch.comrsc.org The bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to a diverse range of structural motifs.

The specific coordination mode adopted in a given cadmium cyclohexanebutyrate structure would depend on various factors, including the solvent used in its synthesis and the presence of any other co-ligands. beilstein-journals.org

The coordination environment around the cadmium(II) ion, a d¹⁰ metal, is flexible and can range from four- to eight-coordinate, with octahedral geometry being common. americanelements.commdpi.com The final coordination number and geometry in this compound are influenced by:

Electronic Factors: The carboxylate group is a hard donor and forms relatively strong bonds with the soft cadmium(II) ion. The distribution of electron density within the carboxylate group influences the Cd-O bond strengths and angles.

The interplay of these factors determines the most stable arrangement of the ligands around the central metal ion.

Table 1: Potential Coordination Modes of Cyclohexanebutyrate in Cadmium Complexes

| Coordination Mode | Description | Potential Influence of Cyclohexyl Group |

|---|---|---|

| Monodentate | One oxygen atom binds to the Cd(II) ion. | May be favored in the presence of multiple ligands to reduce steric crowding. |

| Bidentate (Chelating) | Both oxygen atoms bind to the same Cd(II) ion. | The bulky group may cause distortion in the chelate ring. |

| Bridging (e.g., syn-syn) | The carboxylate group links two Cd(II) ions. | Can lead to the formation of extended 1D, 2D, or 3D structures. The bulky groups would be positioned on the periphery of the resulting framework. |

Supramolecular Assembly and Crystal Engineering of this compound Frameworks

The principles of crystal engineering allow for the design of coordination networks with specific topologies and properties. uct.ac.zanih.gov Cadmium carboxylates are excellent candidates for building such supramolecular assemblies due to the versatile coordination of the carboxylate group and the flexible coordination sphere of the Cd(II) ion. rsc.org

In the absence of other strong directing groups, the supramolecular structure of this compound would be heavily influenced by weaker intermolecular forces: nih.govsioc-journal.cn

Van der Waals Forces: The nonpolar cyclohexyl and butyl components of the ligands would primarily interact through van der Waals forces. These interactions would be crucial in dictating the packing of the molecules in the crystal lattice.

Depending on the coordination mode of the cyclohexanebutyrate ligand, a variety of architectures can be envisioned:

Zero-Dimensional (0D): If the cyclohexanebutyrate ligands only coordinate in a monodentate or bidentate fashion to a single cadmium center, discrete, monomeric, or small oligomeric complexes would be formed. psu.edu

One-Dimensional (1D): Bridging carboxylate ligands can link cadmium centers into infinite chains. These chains can be linear, zigzag, or helical. znaturforsch.commdpi.com

Two-Dimensional (2D): Further cross-linking of 1D chains through additional bridging ligands or intermolecular interactions can lead to the formation of 2D sheets. uct.ac.zanih.gov

Three-Dimensional (3D): More complex bridging modes or the interconnection of 2D layers can result in a 3D coordination polymer, also known as a metal-organic framework (MOF). nih.govrsc.org

The bulky nature of the cyclohexanebutyrate ligand might favor lower-dimensional structures (0D or 1D) to accommodate the steric demands of the cyclohexyl groups.

Table 2: Hypothetical Supramolecular Architectures of this compound

| Dimensionality | Description | Key Driving Force |

|---|---|---|

| 0D (Discrete Molecules) | Individual complex units. | Monodentate or bidentate coordination without bridging. |

| 1D (Chains) | Cd(II) ions linked by bridging cyclohexanebutyrate ligands. | Bridging coordination of the carboxylate group. |

| 2D (Layers) | Interconnected 1D chains. | Further bridging or strong intermolecular interactions (e.g., hydrogen bonds). |

| 3D (Frameworks) | Interpenetrating or linked 2D layers. | Complex bridging modes linking metal centers in all directions. |

Advanced Crystallographic and Spectroscopic Characterization

For a complete structural elucidation, the following techniques would be employed:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the coordination mode of the carboxylate group. The difference in the frequencies of the asymmetric (νₐsym(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations can help distinguish between monodentate, bidentate, and bridging coordination modes. znaturforsch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the organic ligand within the complex. ¹¹³Cd NMR could provide insights into the coordination environment of the cadmium ion in solution. acs.org

Elemental Analysis and Thermal Analysis: Techniques like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy would confirm the cadmium content. nih.gov Thermogravimetric analysis (TGA) would provide information on the thermal stability of the compound and the presence of any coordinated solvent molecules.

The documented analyses of this compound for its use as a standard reference material have employed techniques such as polarography and neutron activation analysis to precisely determine the cadmium concentration. nist.gov Spectrographic analysis was also used to identify any metallic impurities. nist.govnist.gov

Single-Crystal X-ray Diffraction for Definitive Structural Determination

While specific crystallographic data for this compound (CAS 55700-14-6) is not available in the surveyed literature, the expected structural motifs can be inferred from studies on other cadmium carboxylate complexes. The carboxylate group is a versatile ligand that can coordinate to metal centers in several ways, including monodentate, bidentate (chelating), and bridging fashions. mdpi.com In cadmium carboxylate chemistry, it is common to observe bridging carboxylate ligands that link cadmium centers into one-dimensional chains or more complex, higher-dimensional polymeric networks. mdpi.comznaturforsch.comresearchgate.net

The d¹⁰ Cd(II) ion is stereochemically flexible and can accommodate various coordination numbers, with values of six or seven being particularly common in carboxylate complexes. znaturforsch.com For instance, the well-characterized complex [Cd(O2CMe)(O2CPh)(H2O)2]n features a seven-coordinate cadmium atom in a distorted, capped trigonal prismatic geometry, with one acetate (B1210297) group exhibiting a bridging coordination mode and a benzoate (B1203000) ligand chelating the metal center. znaturforsch.comresearchgate.net It is plausible that this compound adopts a similar polymeric structure, with the cyclohexanebutyrate ligands bridging adjacent cadmium ions.

An SC-XRD analysis would provide the definitive data to confirm such a structure. The type of information that would be obtained is illustrated in the table below, using data from the analogous [Cd(O2CMe)(O2CPh)(H2O)2]n complex for illustrative purposes. znaturforsch.com

| Parameter | Illustrative Value (from an analogous Cd complex znaturforsch.com) |

| Chemical Formula | C9H11Cd0.50O4 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.031(8) |

| b (Å) | 9.387(4) |

| c (Å) | 9.639(4) |

| β (°) | 114.73(2) |

| Volume (ų) | 1727(1) |

| Coordination Number | 7 |

| Cd-O Bond Lengths (Å) | 2.279 - 2.569 |

This table is for illustrative purposes to show the type of data generated by SC-XRD.

Powder X-ray Diffraction for Bulk Phase Purity and Structural Correlation

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. While SC-XRD analyzes a single, often manually selected, crystal, PXRD examines a macroscopic sample containing a vast number of randomly oriented crystallites. Its primary role is to confirm that the bulk-synthesized material is the same single phase as the one identified by SC-XRD and to check for the presence of crystalline impurities. nih.govcambridge.org

The process involves comparing the experimental PXRD pattern of the bulk sample with a pattern simulated from the SC-XRD data. rsc.org A good match between the peak positions (2θ values) and relative intensities confirms the phase purity of the bulk material. researchgate.nettandfonline.com Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of a crystalline impurity or a different polymorph. For metal carboxylates, which can be prepared via metathesis or other precipitation methods, PXRD is a standard tool for quality control. researchgate.netgovinfo.gov

| Data Source | Description |

| Calculated Pattern | Generated from single-crystal X-ray diffraction data. Represents the ideal diffraction pattern for a pure phase. |

| Experimental Pattern | Measured from a bulk powder sample. Used to verify the identity and purity of the synthesized material. |

| Comparison | Matching peak positions (2θ) and relative intensities between the calculated and experimental patterns confirm the structural integrity and phase purity of the bulk sample. |

Vibrational Spectroscopies (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of molecules. mt.comtriprinceton.org They are invaluable for identifying the functional groups present in a compound and providing information about the coordination environment of ligands bound to a metal center. For this compound, these techniques would confirm the presence of the cyclohexane (B81311) and butyrate (B1204436) moieties and, most importantly, detail the binding mode of the carboxylate group to the cadmium ion.

The most diagnostic vibrations for metal carboxylates are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching modes of the carboxylate group. 911metallurgist.com The separation between the wavenumbers of these two bands, Δν = (νₐₛ - νₛ), is particularly informative about the ligand's coordination mode. Different coordination environments (e.g., unidentate, chelating bidentate, or bridging) result in characteristic Δν values. 911metallurgist.com For example, transient IR spectroscopy on oleate-capped cadmium sulfide (B99878) nanocrystals identified the carboxylate asymmetric and symmetric stretches at approximately 1540 cm⁻¹ and 1440 cm⁻¹, respectively. nih.gov Other key vibrational bands would include the C-H stretching and bending modes of the aliphatic cyclohexane ring and the butyrate chain.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (aliphatic) | 2850 - 3000 | Cyclohexyl & Butyrate CH/CH₂ |

| Asymmetric COO⁻ Stretch (νₐₛ) | 1540 - 1650 | Coordinated Carboxylate |

| Symmetric COO⁻ Stretch (νₛ) | 1400 - 1450 | Coordinated Carboxylate |

| C-H Bending/Scissoring | 1350 - 1470 | Cyclohexyl & Butyrate CH₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights and Exchange Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹³Cd NMR would provide a comprehensive picture of its solution-state behavior.

¹H and ¹³C NMR spectra would confirm the integrity of the cyclohexanebutyrate ligand in solution, showing characteristic signals for the different protons and carbons in the aliphatic ring and the butyrate chain. However, the most insightful information regarding the metal's coordination sphere comes from ¹¹³Cd NMR. The ¹¹³Cd isotope is a spin-¹/₂ nucleus with a high natural abundance (12.22%) and a wide chemical shift range (~900 ppm), making it an excellent probe of the cadmium coordination environment. dss.go.th

| Nucleus | Information Provided | Expected Observations |

| ¹H NMR | Provides information on the proton environment of the organic ligand. | Complex multiplet patterns in the aliphatic region (approx. 1.0-2.5 ppm) corresponding to the cyclohexane and butyrate protons. |

| ¹³C NMR | Details the carbon skeleton of the ligand. | Resonances for the distinct carbons of the cyclohexane ring and butyrate chain, including a downfield signal for the carboxylate carbon. |

| ¹¹³Cd NMR | Directly probes the metal's coordination sphere (donor atoms, coordination number, symmetry) and dynamic processes. | A single, sharp resonance is expected due to rapid ligand exchange. Its chemical shift (typically -50 to +50 ppm for O-ligation) would indicate the average coordination environment in solution. znaturforsch.comrsc.org |

Computational and Theoretical Investigations of Cadmium Cyclohexanebutyrate

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

DFT studies on related cadmium carboxylate complexes have successfully predicted their structures and electronic properties. acs.orgmdpi.comscielo.br For instance, in a study of cadmium carboxylate clusters, DFT calculations helped to understand the host-guest phenomena and the dynamic exchange of carboxylate ligands. acs.org In the case of cadmium cyclohexanebutyrate, DFT would be used to calculate the distribution of electron density, which reveals the nature of the cadmium-oxygen bond in the carboxylate group. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the ionic versus covalent character of this bond. researchgate.net

Furthermore, DFT can compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the calculated structure. nih.gov The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Interactive Table: Illustrative DFT-Calculated Properties for a Model Cadmium Carboxylate Complex (Note: This data is representative of typical DFT results for a cadmium carboxylate complex and is for illustrative purposes for this compound.)

| Property | Calculated Value | Method/Basis Set | Significance |

| Cd-O Bond Length (Å) | 2.28 - 2.32 | B3LYP/def2-TZVP | Describes the primary coordination interaction distance. mdpi.com |

| O-Cd-O Bond Angle (°) | ~60 (bidentate) | B3LYP/def2-TZVP | Indicates the coordination mode of the carboxylate ligand. nih.gov |

| HOMO Energy (eV) | -6.5 | B3LYP/def2-TZVP | Relates to the electron-donating ability of the complex. |

| LUMO Energy (eV) | -1.2 | B3LYP/def2-TZVP | Relates to the electron-accepting ability of the complex. |

| HOMO-LUMO Gap (eV) | 5.3 | B3LYP/def2-TZVP | An indicator of chemical stability and reactivity. |

| NBO Charge on Cd | +1.75 | B3LYP/def2-TZVP | Quantifies the ionic character of the cadmium center. researchgate.net |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic pathway to achieving high accuracy, though often at a greater computational expense than DFT. rsc.orgnih.gov

For a heavy element like cadmium, relativistic effects can become significant and may need to be accounted for, often through the use of effective core potentials (ECPs) which replace the core electrons of the heavy atom, simplifying the calculation while retaining accuracy. rsc.org Studies on cadmium-thiolate complexes have shown that calculations at the MP2 level with appropriate ECPs and basis sets can accurately predict geometries and binding energies. rsc.org

While DFT is often sufficient for ground-state geometries and energies, ab initio methods are particularly valuable for obtaining highly accurate electronic properties or for cases where standard DFT functionals may perform poorly. For this compound, high-level ab initio calculations could serve as a benchmark to assess the accuracy of various DFT functionals. Comparing calculated properties, such as 113Cd chemical shifts, from both DFT and ab initio methods against experimental NMR data can determine the most suitable level of theory for describing the system. acs.orgacs.org The choice between DFT and ab initio methods ultimately depends on the desired accuracy and the available computational resources. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While quantum chemical methods provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules. acs.org MD simulations generate a trajectory of a molecular system by integrating Newton's laws of motion, providing a detailed picture of molecular motion and interactions over time. diva-portal.org

For this compound, MD simulations can be used to investigate its structural stability and conformational flexibility. This is particularly relevant for understanding its behavior in different environments, such as in aqueous solution or interacting with biological macromolecules. scispace.comnih.gov The simulation requires a force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. For metal complexes, developing an accurate force field can be a challenge, and sometimes quantum mechanical/molecular mechanical (QM/MM) methods are employed, where the core metal complex is treated with quantum mechanics and the surrounding environment (e.g., solvent) is treated with a classical force field.

A key application of MD would be to study the hydration of this compound in water. Simulations can reveal the structure of the hydration shells around the cadmium ion and the ligand, including the number of coordinating water molecules and their exchange rates. nih.govscispace.com Such studies on hydrated Cd(II) ions have shown a flexible coordination environment, transitioning between different numbers of water molecules. nih.gov Understanding these dynamics is crucial for predicting the compound's solubility and its interactions in biological systems. nih.gov

Predictive Modeling of Coordination Environments and Ligand Reactivity

Computational modeling is a powerful tool for predicting the coordination environment around a metal center and the reactivity of its ligands. For cadmium(II), a d¹⁰ metal ion, the coordination geometry is primarily dictated by steric and electrostatic factors rather than ligand field stabilization energy, often resulting in variable coordination numbers and geometries.

Predictive models for this compound would start by exploring various possible coordination modes of the cyclohexanebutyrate ligand. The carboxylate group can coordinate to the cadmium ion in a monodentate, bidentate chelating, or bridging fashion. Computational methods can calculate the relative energies of these different coordination isomers to predict the most stable arrangement. nih.gov Studies on other cadmium complexes have shown that DFT can be used to predict coordination numbers and geometries that are in good agreement with experimental X-ray crystal structures. mdpi.com

Furthermore, computational models can predict ligand reactivity. For the cyclohexanebutyrate ligand, this could involve modeling its exchange with other ligands, such as water or biological molecules. nih.gov By calculating the energetics of ligand exchange reactions, it is possible to predict the lability of the cyclohexanebutyrate ligand. Computational tools like Fukui functions, derived from DFT, can be used to predict which atoms within the ligand are most susceptible to nucleophilic or electrophilic attack, providing insights into potential reaction mechanisms. Machine learning is also an emerging tool in coordination chemistry that can accelerate the prediction of compound stability and structure. ijsat.org

Theoretical Evaluation of Potential Energy Surfaces for Reaction Pathways

A potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometric parameters. acs.org The study of a PES provides a conceptual framework for understanding the mechanisms of chemical reactions by mapping out the energetic landscape that connects reactants, transition states, and products.

For this compound, theoretical evaluation of the PES can elucidate the pathways for its formation or decomposition. For example, one could model the reaction pathway for the binding of cyclohexanebutyric acid to a hydrated cadmium ion. By locating the transition state structure on the PES, the activation energy for the reaction can be calculated, providing insight into the reaction kinetics. acs.orgacs.org

These calculations can distinguish between different possible reaction mechanisms, such as associative or dissociative pathways for ligand exchange. nih.gov In an associative mechanism, the incoming ligand first binds to the metal center to form a higher-coordinate intermediate before the original ligand departs. In a dissociative mechanism, the original ligand first detaches, creating a lower-coordinate intermediate that is then attacked by the incoming ligand. By mapping the minimum energy path on the PES for both scenarios, the more favorable route can be determined. These theoretical evaluations are crucial for understanding the fundamental chemical processes that govern the stability and reactivity of this compound. mdpi.com

Research Applications in Advanced Materials Science As a Precursor

Cadmium Cyclohexanebutyrate as a Precursor for Inorganic Nanomaterials Synthesis

The synthesis of inorganic nanomaterials, particularly semiconductor nanocrystals, often relies on the thermal decomposition of organometallic precursors. Cadmium carboxylates, in general, are a significant class of precursors used for this purpose due to their solubility in organic solvents and their decomposition behavior. rsc.orgacs.org The structure of the carboxylate ligand can play a crucial role in the reactivity of the cadmium source and the growth kinetics of the nanocrystals. rsc.org

The synthesis of cadmium chalcogenide (CdS, CdSe) nanocrystals typically involves the reaction of a cadmium precursor with a chalcogen source at high temperatures in the presence of capping ligands. researchgate.net Cadmium carboxylates are frequently used as the cadmium source in these reactions. nih.govsemanticscholar.org The general mechanism involves the formation of a cadmium-chalcogenide monomer, which then crystallizes to form nanoparticles. semanticscholar.org The choice of the cadmium precursor is known to affect the kinetics of monomer formation and, consequently, the nucleation and growth of the nanocrystals. rsc.org

While various cadmium carboxylates like cadmium acetate (B1210297) and cadmium isostearate have been used to synthesize CdS and CdSe nanocrystals, semanticscholar.orgnih.gov specific, detailed research focusing on this compound as the primary precursor is not widely reported in peer-reviewed literature. However, its chemical nature as a cadmium salt of a carboxylic acid (cyclohexanebutanoic acid) makes it a plausible candidate for such synthetic routes. americanelements.com The bulky cyclohexyl group in the ligand could influence its solubility and decomposition temperature, which are critical parameters in nanocrystal synthesis. A patent for preparing semiconductor nanocrystal-metal complexes lists this compound among potential cadmium precursors, although it does not provide specific examples or data derived from its use. epo.org

The characteristics of the precursor molecule directly influence the morphology, size, and crystalline phase of the resulting nanoparticles. semanticscholar.org Factors such as the precursor's decomposition rate, the nature of the ligands, and the reaction temperature are all critical in controlling the final product. semanticscholar.org For instance, the use of different cadmium dithiocarbamate (B8719985) and xanthate precursors has been shown to yield CdS nanoparticles of varying shapes (spherical, oval, rod) and sizes. semanticscholar.org Similarly, the concentration of the cadmium precursor can affect the final particle size. researchgate.netnih.gov

There is a lack of specific studies on how this compound influences nanoparticle characteristics. However, based on general principles, the cyclohexanebutyrate ligand would be expected to serve as a capping agent during the initial stages of nanoparticle formation, influencing growth rates on different crystal facets. acs.org The thermal stability of this compound would dictate the required temperature for thermolysis, which in turn affects whether the reaction proceeds under kinetic or thermodynamic control, thereby influencing the crystalline phase (e.g., cubic vs. hexagonal for CdS). rsc.org

To illustrate the effect of different precursors on nanoparticle synthesis, the following table summarizes findings for other cadmium compounds.

| Precursor | Capping Agent | Nanoparticle | Morphology | Average Size (nm) | Reference |

| Cd(II) diethyl dtc | Oleylamine (OLA) | CdS | Oval | 16.74 ± 2.78 | semanticscholar.org |

| Cd(II) dihexyl dtc | Oleylamine (OLA) | CdS | Spherical to Cubic | 13.91 ± 2.68 | semanticscholar.org |

| Cd(II) piperidine (B6355638) dtc | Hexadecylamine (HDA) | CdS | Rods | 29.90 ± 5.32 | semanticscholar.org |

| Cadmium Acetate | Polyvinyl alcohol (PVA) | CdSe | Spherical | Varies with concentration | nih.gov |

| Diphenylthiourea cadmium complex | Hexadecylamine (HDA) | CdS | Quantum Dots | Not specified | scielo.org.za |

This table is for illustrative purposes to show how different precursors affect nanoparticle outcomes, as specific data for this compound is not available.

Exploration in Heterogeneous and Homogeneous Catalysis Research

Catalysis is broadly divided into two categories: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where it is in a different phase. wikipedia.orgwikipedia.org The choice between these depends on factors like selectivity, activity, and ease of separation. wikipedia.org Organometallic compounds are often used as precursors to generate catalytically active sites. americanelements.comamericanelements.com

In heterogeneous catalysis, a precursor is used to deposit active metal or metal oxide species onto a solid support. mdpi.com The precursor is then typically decomposed or chemically transformed to create the final catalytic sites. In homogeneous catalysis, the precursor itself may be the catalyst or may react to form the active catalytic species in solution. rsc.org

While organometallic compounds are a cornerstone of catalysis, a review of available scientific literature does not show specific studies where this compound has been investigated as a precursor for creating catalytic sites, either for heterogeneous or homogeneous systems. Commercial suppliers list it as a potential catalyst material, but academic research to validate this application is not apparent. americanelements.comamericanelements.com

The design of a catalyst influences reaction pathways and product selectivity. For heterogeneous catalysts, the size, morphology, and distribution of the active sites on the support are critical. nih.gov For homogeneous catalysts, the ligand environment around the metal center dictates its reactivity and selectivity. wikipedia.org

As there are no documented instances of catalysts being prepared from this compound, there are consequently no studies on their performance in model reactions or investigations into the reaction pathways and selectivity they might confer.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov These materials have garnered significant interest for applications in gas storage, separation, and catalysis. nih.gov Cadmium(II) is a common metal ion used in the synthesis of these structures due to its flexible coordination geometry. uab.cat

The synthesis of cadmium-based MOFs and CPs typically involves the reaction of a cadmium salt, such as cadmium nitrate (B79036) or cadmium acetate, with a multidentate organic linker under solvothermal conditions. mdpi.commdpi.comcsic.es The final structure is dictated by the coordination preferences of the metal ion and the geometry of the organic ligand. ajol.info

A thorough review of the scientific literature indicates that this compound has not been reported as the cadmium source for the synthesis of MOFs or coordination polymers. Furthermore, cyclohexanebutanoic acid (or its conjugate base, cyclohexanebutyrate) has not been documented as a primary organic linker in the construction of these frameworks. Research in this area has focused on other carboxylate linkers, such as terephthalic acid or trimesic acid, to build robust, porous structures with cadmium. nih.govcsic.es

Design and Synthesis of Novel Framework Topologies and Porosity

The use of cadmium precursors is integral to the bottom-up design of crystalline materials with tailored network structures and porosities. While this compound provides the metallic node, the ultimate topology and porosity of the resulting framework are primarily dictated by the choice of organic linker molecules and the synthesis conditions. researchgate.netuab.cat Researchers have successfully employed various cadmium salts in conjunction with multitopic organic ligands to construct a diverse array of MOFs with unique structural characteristics. mdpi.comnih.gov

The synthesis of these materials often involves solvothermal or liquid diffusion methods, where the cadmium precursor and an organic linker are combined in a suitable solvent system. mdpi.comnih.govmdpi.com The coordination geometry of the Cd(II) ion, which can range from tetrahedral to octahedral, combined with the connectivity and geometry of the organic linker, gives rise to complex multi-dimensional networks. mdpi.comuab.cat These networks can feature well-defined pores and channels, making them candidates for applications in storage and separations. mdpi.comnih.gov

For instance, the reaction of cadmium sources with aromatic tricarboxylate or tetracarboxylate ligands has led to the formation of three-dimensional (3D) porous frameworks. mdpi.comcas.cn One notable example is a Cd(II) framework based on a malonate ligand that forms metallomacrocycles, which in turn assemble into a 3D network with a sodalite (SOD) topology. nih.gov Another study demonstrated the construction of a cadmium-based MOF with three distinct types of one-dimensional channels, leading to a high porosity of 68.1% per unit cell volume. nih.gov The design principles established in these studies are applicable to syntheses utilizing this compound as the metal source.

Table 1: Examples of Cadmium-Based Metal-Organic Framework Structures and Porosity

| Framework Name/Reference | Organic Linker(s) | Resulting Topology | Pore/Channel Dimensions |

| CdBPTC mdpi.comnih.gov | 3,3′,5,5′-biphenyltetracarboxylic acid | (4, 3, 3)-connected net | 8.4 × 8.3 Å, 6.0 × 5.2 Å, 9.7 × 8.4 Å |

| Complex 2 cas.cn | 5-(4-carboxy-2-nitrophenoxy)isophthalic acid (H3cpip), 1,4-bis(2-methyl-1H-imidazol-1-yl)butane (bmib) | (3,3,12)-connected | 3D porous structure |

| Cd-MOF nih.gov | Malonic acid | 4-coordinated SOD network | 3D network with S₆-symmetric metallomacrocycles |

| NLMOF-1 rsc.org | Tetrakis(4-carboxybiphenyl)ethylene ligand | 3D framework with 1D metal chains | One-dimensional channels |

Studies on Framework Stability and Structural Dynamics

The stability of cadmium-based frameworks is a critical parameter that determines their viability for practical applications. csic.es The structural integrity of these materials is typically assessed under thermal and chemical stress. Thermogravimetric analysis (TGA) is a common technique used to determine the thermal stability, revealing the temperatures at which solvent molecules are lost and the framework itself begins to decompose. cas.cnresearchgate.net

Research on various cadmium-based coordination polymers and MOFs has revealed a wide range of thermal stabilities. For example, porous anionic Cd(II) MOFs have been synthesized that remain stable up to 320 °C, while others can withstand temperatures as high as 390 °C. cas.cn In another case, a cadmium MOF synthesized with 3,3′,5,5′-biphenyltetracarboxylic acid was found to be thermally stable up to approximately 360 °C. nih.gov The decomposition of the framework at higher temperatures typically results in the formation of cadmium oxide. csic.estubitak.gov.tr

Table 2: Thermal Stability Data for Selected Cadmium-Based Frameworks

| Framework/Complex | Initial Decomposition Temperature (Framework Collapse) | Final Residue | Reference |

| Complex 1 | 320 °C | Not specified | cas.cn |

| Complex 2 | 390 °C | Not specified | cas.cn |

| CdBPTC | ~360 °C | Not specified | nih.gov |

| Cd-MOF-74 | ~350 °C (in air) | CdO | csic.es |

| [Cd(DIE)(NO₃)₂] | 300-460 °C (Second stage) | CdO | tubitak.gov.tr |

Environmental Chemistry Research Pertaining to Cadmium Cyclohexanebutyrate

Speciation and Complexation Studies in Abiotic Environmental Compartments

Once introduced into the environment, cadmium cyclohexanebutyrate is expected to dissociate, releasing the cadmium ion (Cd²⁺) and the cyclohexanebutyrate anion. The environmental fate of the compound is then dictated by the behavior of the cadmium ion. In aqueous and soil systems, the distribution and chemical form of cadmium are highly dependent on the physicochemical properties of the environment, such as pH, redox potential, and the presence of various organic and inorganic ligands nih.govccme.camdpi.comresearchgate.net.

In aqueous solutions, cadmium generally exists as the divalent Cd²⁺ cation, particularly in oxic and acidic conditions nih.gov. However, it can form a variety of water-soluble complexes with inorganic anions. Depending on the composition of the water, a significant portion of soluble cadmium can be found as the free hydrated ion (Cd²⁺), while the remainder exists as inorganic and organic complexes mdpi.com. Common inorganic complexes include those with chloride (CdCl⁺, CdCl₂⁰, CdCl₃⁻), sulfate (B86663) (CdSO₄⁰), and carbonate (CdCO₃⁰) nih.govresearchgate.netmdpi.com. The formation of these complexes can significantly influence cadmium's mobility and bioavailability nih.gov. For instance, the formation of soluble chloride complexes can reduce cadmium sorption to soil particles, thereby increasing its mobility nih.gov.

In soil systems, cadmium speciation is more complex. The cadmium ion can exist in the soil solution, be adsorbed to the surfaces of soil particles, or be incorporated into the structure of minerals mdpi.com. The distribution among these phases is dynamic and is influenced by soil properties. The primary chemical forms of cadmium in the soil environment include:

Free or hydrated Cd²⁺ ions in the soil solution. This is considered the most bioavailable and mobile form mdpi.comresearchgate.net.

Complexes with inorganic ligands in the soil solution, similar to those found in aqueous systems mdpi.com.

Complexes with dissolved organic matter (DOM) in the soil solution nih.gov.

Exchangeable Cd²⁺ electrostatically bound to negatively charged sites on clay minerals and soil organic matter.

Specifically adsorbed Cd²⁺ bound more strongly to the surfaces of iron and manganese oxides, carbonates, and soil organic matter nih.gov.

Precipitated forms , such as cadmium carbonate (CdCO₃) in alkaline soils or cadmium sulfide (B99878) (CdS) in reducing (anoxic) environments mdpi.com.

Residual forms incorporated into the crystalline structure of primary and secondary minerals.

The pH of the soil is a critical factor controlling cadmium's chemical form and mobility. In acidic soils (pH 4.0-4.5), cadmium is more soluble and exists primarily as the free Cd²⁺ ion, making it more mobile and available for plant uptake researchgate.net. As the pH increases, the adsorption of cadmium to soil particles increases, and precipitation as cadmium carbonate can occur, reducing its mobility and bioavailability mdpi.comresearchgate.net.

Table 1: Common Chemical Forms of Cadmium in Aqueous and Soil Systems

| Environmental Compartment | Dominant Conditions | Common Cadmium Species | Reference |

| Aqueous Systems | Acidic to Neutral pH, Oxic | Cd²⁺ (hydrated ion), CdCl⁺, CdSO₄⁰ | nih.govmdpi.com |

| Alkaline pH, Oxic | CdCO₃⁰, CdOH⁺, Cd(OH)₂⁰ | mdpi.commdpi.com | |

| Soil Systems | Acidic Soil (pH < 6) | Free Cd²⁺, Exchangeable Cd²⁺ | researchgate.net |

| Alkaline Soil (pH > 7.5) | CdCO₃ (precipitate), Adsorbed Cd²⁺, CdOH⁺ | researchgate.net | |

| Reducing Conditions | CdS (precipitate) | mdpi.com |

Soil organic matter (SOM), in both its dissolved and particulate forms, plays a crucial role in the speciation and transport of cadmium in the environment nih.govfrontiersin.org.

Dissolved Organic Matter (DOM): Cadmium ions can form soluble complexes with dissolved organic matter (DOM) nih.govresearchgate.net. DOM consists of a heterogeneous mixture of organic molecules, such as humic and fulvic acids, which contain functional groups like carboxyl and phenolic groups that can bind with metal ions nih.gov. The complexation of cadmium with DOM generally increases its concentration in the soil solution, which can enhance its mobility and leaching potential researchgate.net. However, the effect of DOM on cadmium's bioavailability is complex. While DOM can keep cadmium in the solution phase, the resulting organo-cadmium complexes may be less bioavailable than the free Cd²⁺ ion researchgate.net. The strength of the binding between cadmium and DOM depends on factors such as the source and composition of the DOM, pH, and ionic strength nih.gov. Studies have shown that fulvic acid components of DOM can have a strong and stable interaction with cadmium nih.gov.

Particulate Organic Matter (POM): Particulate organic matter, which includes plant residues, microbial biomass, and humic substances, provides a significant number of binding sites for cadmium adsorption in soil researchgate.net. The functional groups on the surface of POM, particularly carboxyl and hydroxyl groups, can form complexes with cadmium ions, effectively removing them from the soil solution nih.gov. This adsorption to POM generally reduces the mobility and bioavailability of cadmium researchgate.net. The affinity of cadmium for organic matter is part of the reason why soils with higher organic matter content tend to have a greater capacity to retain cadmium nih.gov. Research indicates that lead (Pb) can compete with cadmium for adsorption sites on the surface of soil organic matter, which could potentially increase the mobility of cadmium in co-contaminated soils nih.gov. The application of organic matter to soils has been shown to increase the amount of cadmium bound to humic and fulvic acids, which can limit its mobility and uptake by plants frontiersin.org.

Table 2: Research Findings on Cadmium-Organic Matter Interactions

| Study Type | Key Finding | Implication | Reference |

| Spectroscopic Analysis | Fulvic acid substances in forest soil DOM exhibited stronger and more stable interactions with Cd than protein-like components. | The composition of DOM influences the strength of cadmium complexation. | nih.gov |

| Competitive Adsorption Study | Pb competed with Cd for adsorption sites on the surface of soil organic matter, particularly on carboxyl and hydroxyl functional groups. | Co-contamination with other metals can affect cadmium's binding to organic matter. | nih.gov |

| Soil Amendment Study | The application of compost increased the amount of cadmium bound to fulvic and humic acids in cacao farm soils. | Increasing soil organic matter can reduce cadmium mobility. | frontiersin.org |

| Speciation Modeling | DOM-complexed species are generally less significant for Cd compared to Cu and Pb. | The affinity of DOM for different heavy metals varies. | researchgate.net |

Abiotic Mobility and Transport Mechanisms in Geological Media

The mobility of cadmium in geological media is primarily controlled by the interplay of adsorption, desorption, and leaching processes scispace.comresearchgate.net. Cadmium is considered one of the most mobile heavy metals in the environment, partly due to its existence as a divalent cation (Cd²⁺) and its ability to form soluble complexes nih.gov.

Adsorption and Desorption: Adsorption is the process by which cadmium ions in the soil solution bind to the surfaces of soil particles. This is a key mechanism for retaining cadmium in the soil and reducing its mobility mdpi.com. The main soil components responsible for cadmium adsorption are clay minerals, iron and manganese oxides, carbonates, and soil organic matter nih.gov. Adsorption can occur through different mechanisms, including cation exchange, where Cd²⁺ replaces other cations on negatively charged surfaces, and specific adsorption, which involves the formation of stronger chemical bonds with surface functional groups nih.gov. The adsorption of cadmium is highly pH-dependent; as pH increases, the negative surface charge of soil particles increases, leading to greater cadmium adsorption mdpi.com.

Desorption is the reverse process, where adsorbed cadmium is released back into the soil solution. This process can be initiated by changes in soil solution chemistry, such as a decrease in pH or an increase in the concentration of competing cations scispace.com. The desorption of cadmium is often not completely reversible, a phenomenon known as hysteresis, which means that once adsorbed, cadmium may be difficult to release back into the solution researchgate.net.

Leaching: Leaching is the downward movement of cadmium through the soil profile with percolating water mdpi.comtandfonline.com. The extent of cadmium leaching is determined by the balance between the amount of cadmium in the soil solution and the amount adsorbed to soil particles. In soils with low adsorption capacity, such as acidic sandy soils, cadmium is more prone to leaching, which can lead to the contamination of groundwater researchgate.net. Factors that increase the concentration of cadmium in the soil solution, such as the formation of soluble complexes with chloride or dissolved organic matter, can enhance its leaching potential nih.gov. Conversely, soil amendments that increase cadmium adsorption, such as lime (which raises pH) and biochar, can reduce cadmium leaching bohrium.com.

Table 3: Cadmium Adsorption Characteristics in Different Soil Types

| Soil Type | Key Adsorption Findings | Factors Influencing Adsorption | Reference |

| Variable Charge Soils | Adsorption was rapid initially, followed by a slower phase. Adsorption was higher at lower temperatures. | Soil pH, temperature, and cation exchange capacity. | scispace.com |

| Alluvial Soil | The retardation factor for cadmium was greater than one, indicating interaction with the soil and delayed transport. | Soil composition and hydraulic properties. | scielo.br |

| Paddy Soils | Adsorption kinetics were well-described by a pseudo-second-order model, and isotherm data fit both Langmuir and Freundlich models. | Soil pH, cation exchange capacity, and organic matter content. | mdpi.com |

| Sandy Soils | Cadmium is relatively mobile in acid sandy soils and can be transported to shallow groundwater. | Soil organic matter content and soil structure (heterogeneity). | researchgate.net |

To quantify the mobility and transport of cadmium in geological media, laboratory studies using batch reactors and soil columns are commonly employed. These experiments help in determining key transport parameters that can be used in models to predict the environmental fate of cadmium scielo.br.

Batch Reactor Studies: Batch studies are used to investigate the equilibrium and kinetics of cadmium adsorption to soil and other adsorbent materials ut.ac.irmdpi.comacs.org. In a typical batch experiment, a known mass of soil is mixed with a cadmium solution of a specific concentration in a reactor. The mixture is agitated for a certain period, and the change in cadmium concentration in the solution is measured over time. These studies provide information on:

Adsorption Capacity: The maximum amount of cadmium that can be adsorbed per unit mass of the soil mdpi.com.

Adsorption Isotherms: The relationship between the concentration of cadmium in the solution and the amount adsorbed on the soil at equilibrium. Common isotherm models used to describe cadmium adsorption are the Langmuir and Freundlich models mdpi.commdpi.com.

Adsorption Kinetics: The rate at which cadmium is adsorbed. Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to describe the adsorption rate mdpi.commdpi.com. Research has shown that the pseudo-second-order model often provides a good fit for cadmium adsorption, suggesting that chemisorption may be the rate-limiting step acs.orgmdpi.com.

Column Studies: Column studies, also known as leaching or transport experiments, are designed to simulate the movement of cadmium through a soil profile under controlled flow conditions scielo.brut.ac.irresearchgate.net. In these experiments, a column is packed with soil, and a solution containing cadmium is passed through it. The concentration of cadmium in the effluent (the solution leaving the column) is monitored over time to generate a breakthrough curve. Column studies are used to determine:

Transport Parameters: Such as the retardation factor (R), which describes how much slower cadmium moves compared to water, and the dispersion coefficient (D), which quantifies the spreading of the cadmium plume as it moves through the soil scielo.br.

Mobility under Different Conditions: The influence of factors like flow rate, cadmium concentration, and soil type on its transport can be investigated ut.ac.irresearchgate.net. For example, studies have shown that in some soils, a direct relationship between cadmium concentration and time is observed, indicating accumulation in the soil column ut.ac.irresearchgate.net.

Table 4: Parameters from Cadmium Batch and Column Studies

| Study Type | Adsorbent/Soil | Kinetic Model Fit | Isotherm Model Fit | Key Findings from Column Studies | Reference |

| Batch Study | Activated Carbon | - | Freundlich (R² = 0.9504) | - | ut.ac.ir |

| Batch Study | Scenedesmus sp. (algae) | Pseudo-second-order | Langmuir | - | mdpi.com |

| Batch & Column Study | Sugarcane Straw Nano-absorbent | Second order | - | Thomas and Yoon-Nelson models showed good correlation with column data. | deswater.com |

| Column Study | Alluvial Soil | - | - | Retardation factor for Cd was 1.907, indicating significant interaction with the soil. | scielo.br |

| Column Study | Sandy Loam | - | - | Cadmium accumulated in the shallow layer of the soil column over time. | ut.ac.irresearchgate.net |

Chemical Degradation Pathways and Transformation Products in Abiotic Systems

Cadmium is a chemical element and, as such, does not undergo degradation in the same way that organic compounds do. It is a persistent environmental pollutant. Therefore, the concept of "degradation pathways" for this compound in abiotic systems primarily refers to the transformation of its chemical form, or speciation, rather than its breakdown into simpler elements researchgate.net.

The initial and most significant transformation of this compound upon entering an aquatic or soil environment is its dissociation into the cadmium ion (Cd²⁺) and the cyclohexanebutyrate anion. The cyclohexanebutyrate anion, being an organic compound, would be susceptible to microbial degradation, but the cadmium ion persists in the environment.

The abiotic transformations of the cadmium ion itself involve changes in its speciation through various chemical reactions:

Hydrolysis: In aqueous solutions, cadmium ions can react with water to form hydroxide complexes (e.g., CdOH⁺, Cd(OH)₂⁰). The extent of hydrolysis increases with increasing pH mdpi.commdpi.com.

Precipitation/Dissolution: Under certain conditions, cadmium can precipitate out of solution to form solid phases. For example, in alkaline soils with sufficient carbonate, cadmium carbonate (CdCO₃) can form, reducing the dissolved cadmium concentration mdpi.comresearchgate.net. In anaerobic (reducing) environments where sulfide is present, the highly insoluble cadmium sulfide (CdS) can precipitate mdpi.com. These precipitates can also redissolve if environmental conditions change (e.g., a decrease in pH).

Complexation: As discussed in section 6.1, cadmium readily forms complexes with a variety of inorganic and organic ligands present in the environment. This is a key transformation process that affects its mobility and bioavailability nih.govnih.gov.

Redox Transformations: Cadmium predominantly exists in the +2 oxidation state (Cd²⁺) in most environmental settings. Unlike some other heavy metals, such as arsenic or chromium, cadmium does not typically undergo redox transformations under common environmental conditions.

The primary "transformation products" of cadmium in abiotic systems are therefore not degraded forms, but rather different chemical species of cadmium.

Table 5: Abiotic Transformation Processes of Cadmium

| Process | Description | Controlling Factors | Resulting Species/Products | Reference |

| Dissociation | Release of Cd²⁺ from the parent compound. | Introduction into an aqueous environment. | Cd²⁺, Cyclohexanebutyrate anion | - |

| Hydrolysis | Reaction of Cd²⁺ with water. | pH | CdOH⁺, Cd(OH)₂⁰ | mdpi.commdpi.com |

| Precipitation | Formation of solid cadmium compounds. | pH, presence of carbonate, sulfide, redox potential. | CdCO₃, CdS | mdpi.comresearchgate.net |

| Complexation | Binding of Cd²⁺ with dissolved ligands. | Ligand concentration, pH, ionic strength. | CdCl⁺, CdSO₄⁰, Cd-DOM complexes | nih.govnih.gov |

Future Research Directions and Emerging Paradigms for Cadmium Cyclohexanebutyrate

Development of Green Chemistry Principles in Synthesis and Application

The traditional synthesis of metal carboxylates often involves methods that are not aligned with the principles of green chemistry. Future research on Cadmium Cyclohexanebutyrate should prioritize the development of environmentally benign synthesis routes. This involves a shift from conventional organic solvents and high energy consumption processes to more sustainable alternatives.

Key research areas include:

Alternative Solvents: Exploring the use of water, supercritical fluids, or ionic liquids as reaction media to replace hazardous organic solvents.

Energy-Efficient Synthesis: Investigating methods like sonochemical, microwave-assisted, and mechanochemical synthesis. sci-hub.se Mechanochemical synthesis, performed by grinding solid-state reactants, can significantly reduce or eliminate the need for solvents.